An In-depth Technical Guide to the Synthesis and Purification of Antrafenine
An In-depth Technical Guide to the Synthesis and Purification of Antrafenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antrafenine, scientifically known as 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This technical guide provides a comprehensive overview of the synthesis and purification methods for antrafenine, intended to serve as a valuable resource for researchers and professionals in the field of drug development. Detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and mechanism of action are presented to facilitate a thorough understanding of the chemistry and biological context of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of antrafenine is provided in the table below, offering a snapshot of its chemical identity and characteristics.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₆F₆N₄O₂ | PubChem[1] |
| Molecular Weight | 588.5 g/mol | PubChem[1] |
| IUPAC Name | 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate | PubChem[1] |
| CAS Number | 55300-29-3 | PubChem[1] |
| Appearance | Solid | ECHEMI[2] |
| Melting Point | 88-90 °C | PubChem |
| Water Solubility | 2.84e-03 g/L | ECHEMI |
| logP | 8.39 | DrugBank Online |
Synthesis of Antrafenine
Two primary synthetic routes for antrafenine have been described in the literature. The following sections provide detailed experimental protocols for each method.
Method 1: Transesterification Approach
This method involves the reaction of a pre-synthesized allyl benzoate derivative with a piperazinyl ethanol derivative. A patent describes a 57% yield for this process.
Experimental Protocol:
A mixture of 18.65 g (0.05 mol) of allyl 2-(7'-trifluoromethyl-4'-quinolylamino)benzoate and 16.2 g (0.059 mol) of 2-(4'-m-trifluoromethylphenylpiperazino)ethanol in 150 ml of anhydrous toluene is prepared. To this, 0.03 g of sodium is added as a catalyst. The reaction mixture is heated to reflux for 2.5 hours. During this period, the allyl alcohol formed as a byproduct is slowly removed by distillation.
Following the reaction, any small amount of insoluble material is filtered off. The toluene is then evaporated from the filtrate. The resulting residue is dissolved in a mixture of methylene chloride and acetone in an 8:2 ratio. This solution is then subjected to purification by column chromatography.
Method 2: Two-Step Synthesis via Intermediate
This alternative synthesis involves the formation of a piperazine-substituted aminobenzoate intermediate, which is subsequently alkylated.
Step 1: Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate
The reaction between 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanol and isatoic anhydride yields the intermediate, 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate.
Step 2: Alkylation to form Antrafenine
The intermediate from the previous step is then alkylated using 4-chloro-7-(trifluoromethyl)quinoline to yield the final product, antrafenine.
Purification of Antrafenine
The primary method for the purification of antrafenine is silica gel column chromatography.
Experimental Protocol:
The crude product from the synthesis is dissolved in a minimal amount of a methylene chloride and acetone (8:2 v/v) mixture. This solution is loaded onto a silica gel column. Elution is carried out using the same solvent mixture. The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the pure desired ester are combined, and the solvent is removed under reduced pressure to yield the purified antrafenine. The final product is then triturated in a mixture of ether and petroleum ether, filtered, and dried.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, the methylene protons of the ethyl chain, and the piperazine ring protons. The chemical shifts and coupling constants would be indicative of the specific substitution patterns.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and piperazine moieties. The presence of trifluoromethyl groups would result in characteristic quartet signals due to C-F coupling.
Mass Spectrometry (MS)
The mass spectrum of antrafenine should exhibit a molecular ion peak (M+) corresponding to its molecular weight of 588.5 g/mol . Fragmentation patterns would likely involve cleavage of the ester linkage and fragmentation of the piperazine ring.
Infrared (IR) Spectroscopy
The IR spectrum of antrafenine is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester group, C-N stretching of the amines, and C-F stretching of the trifluoromethyl groups.
Mechanism of Action and Biological Activity
Antrafenine's therapeutic effects as an analgesic and anti-inflammatory agent stem from its inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. By inhibiting these enzymes, antrafenine blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Signaling Pathway of Antrafenine's Action
Caption: Mechanism of action of Antrafenine via COX-1 and COX-2 inhibition.
Experimental Workflows
The overall process for the synthesis and purification of antrafenine can be visualized as a sequential workflow.
Synthesis and Purification Workflow
